Phe-Met-Arg-Phe amide trifluoroacetate

Overview

Description

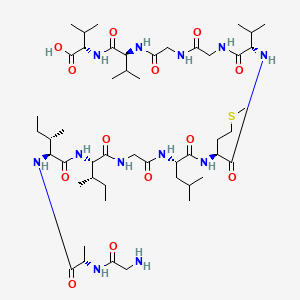

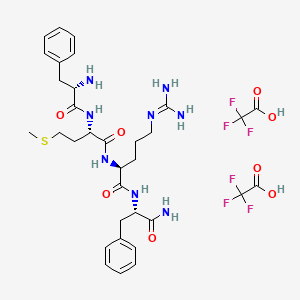

Phe-Met-Arg-Phe amide (trifluoroacetate) is a neuropeptide known for its ability to activate potassium currents in peptidergic neurons. It has a molecular formula of C33H44F6N8O8S and a molecular weight of 826.81 g/mol . This compound is significant in neurophysiological studies due to its role in modulating ion channels and influencing various biological processes .

Scientific Research Applications

Phe-Met-Arg-Phe amide (trifluoroacetate) has diverse applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in modulating ion channels and neurotransmitter release.

Medicine: Explored for its potential therapeutic effects in regulating hormone secretion and influencing metabolic processes.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

In the molluscan central nervous system, Phe-Met-Arg-Phe amide (FMRFa) acts on K+ channels in sensory, motor-, and neuroendocrine neurons . It activates a novel K+ current that is characterized by a combined voltage- and receptor-dependent gating mechanism, with both factors being necessary for opening of the channels . It also significantly inhibits glucose-stimulated insulin release and somatostatin release from the isolated perfused pancreas .

Safety and Hazards

Phe-Met-Arg-Phe amide trifluoroacetate is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is for research use only and not for human or veterinary use .

Relevant Papers One relevant paper is titled “Structure and mechanism of a neuropeptide-activated channel in the ENaC/DEG superfamily” and was published in Nature Chemical Biology . The paper reports on the high-resolution cryo-electron microscopy structure of a neuropeptide-activated ion channel in its apo state and when bound to the neuropeptide FMRFamide . This provides a scientific basis for understanding the molecular mechanism of ligand-specific recognition and possible gating mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phe-Met-Arg-Phe amide (trifluoroacetate) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Phe-Met-Arg-Phe amide (trifluoroacetate) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The purification process involves high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Phe-Met-Arg-Phe amide (trifluoroacetate) undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling agents.

Major Products:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Restored methionine-containing peptides.

Substitution: Peptide analogs with modified amino acid sequences.

Comparison with Similar Compounds

Phe-Met-Arg-Phe amide (acetate): Similar structure but different counterion.

Phe-Met-Arg-Phe amide: Without any counterion.

Other neuropeptides: Such as Substance P and Neuropeptide Y.

Uniqueness: Phe-Met-Arg-Phe amide (trifluoroacetate) is unique due to its specific activation of potassium currents in peptidergic neurons and its combined voltage- and receptor-dependent gating mechanism. This makes it a valuable tool in neurophysiological research .

Properties

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S.2C2HF3O2/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20;2*3-2(4,5)1(6)7/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34);2*(H,6,7)/t21-,22-,23-,24-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVODPBULIXCTET-PAHQJZCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44F6N8O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.